1,3-Diisopropylimidazolium chloride

Catalog No.
S1533217
CAS No.
139143-09-2
M.F
C9H17ClN2
M. Wt
188.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropylimidazolium chloride

CAS Number

139143-09-2

Product Name

1,3-Diisopropylimidazolium chloride

IUPAC Name

1,3-di(propan-2-yl)imidazol-1-ium;chloride

Molecular Formula

C9H17ClN2

Molecular Weight

188.7 g/mol

InChI

InChI=1S/C9H17N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1

InChI Key

DOFXKPAOJLLPII-UHFFFAOYSA-M

SMILES

CC(C)N1C=C[N+](=C1)C(C)C.[Cl-]

Canonical SMILES

CC(C)N1C=C[N+](=C1)C(C)C.[Cl-]

Synthesis of Functional Molecules:

-Diisopropylimidazolium chloride serves as a key starting material for the synthesis of diverse functional molecules. By reacting it with various reagents and under specific conditions, researchers can produce:

  • 1,3-Diisopropylimidazole-2-thione: This compound finds applications in the development of new materials and acts as a ligand in coordination chemistry [].
  • Transition metal complexes: When 1,3-diisopropylimidazolium chloride reacts with transition metal precursors, it forms stable complexes with potential applications in catalysis and material science [, ].

Catalyst Precursor:

-Diisopropylimidazolium chloride can be transformed into N-heterocyclic carbenes (NHCs), which are highly efficient organic catalysts. These NHCs derived from 1,3-diisopropylimidazolium chloride are particularly useful in:

  • C-C bond formation reactions: NHCs efficiently catalyze the formation of carbon-carbon bonds, which are crucial steps in the synthesis of various organic molecules [].
  • Amide bond formation: By activating primary alcohols and amines, NHCs derived from 1,3-diisopropylimidazolium chloride can promote the formation of amides, which are important functional groups in pharmaceuticals and other materials [].

DIC is synthesized from the reaction of 1,3-diisopropylamine and chloroacetic acid []. It is a white to pale brown crystalline powder or solid with a melting point ranging from 179.0-188.0 °C []. Due to their ionic nature, ILs generally do not have a well-defined boiling point, but DIC decomposes at high temperatures [].

The significance of DIC lies in its role as a prototypical ionic liquid for research purposes. Its well-defined structure and readily available precursors make it a convenient starting point for studying the properties and applications of ILs [, ].


Molecular Structure Analysis

The key feature of DIC's structure is the five-membered imidazolium cation, a ring containing two nitrogen atoms and three carbon atoms. The nitrogens are positively charged, and the chloride ion (Cl⁻) balances this positive charge. The presence of the two bulky isopropyl groups (CH(CH3)2) attached to the C1 and C3 carbons of the imidazolium ring sterically hinders interactions between neighboring cations, contributing to the ionic liquid properties [].


Chemical Reactions Analysis

Synthesis

As mentioned earlier, DIC is synthesized from the reaction of 1,3-diisopropylamine and chloroacetic acid [].

(CH3)2CHNHCH(CH3)2 + ClCH2COOH -> [(CH3)2CHNHC(CH3)2N]⁺ Cl⁻ + H2O []

Decomposition

DIC decomposes at high temperatures, but the exact decomposition pathway is not extensively studied in scientific literature.

Other reactions

DIC can act as a precursor for the synthesis of other ionic liquids by metathesis reactions. In metathesis, the chloride anion is exchanged for another anion, leading to a new ionic liquid with different properties [].


Physical And Chemical Properties Analysis

  • Melting point: 179.0-188.0 °C []
  • Boiling point: Not applicable (decomposes at high temperatures) []
  • Solubility: Soluble in water, methanol, ethanol, and acetonitrile []
  • Stability: Thermally stable up to a certain point, then decomposes []

Data source

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DIC itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its ability to dissolve a wide range of polar and non-polar compounds, making it a useful solvent for various research applications. For example, DIC can be used to dissolve and study enzymes, catalysts, and other biomolecules [].

Data source

[]

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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